molecular formula C19H31N3O2S B15034880 1-(1-Benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B15034880
M. Wt: 365.5 g/mol
InChI Key: UFLQRBRGYULPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine is a synthetic organic compound offered for investigative purposes in neuroscience and medicinal chemistry. This molecule features a 1-benzylpiperidine scaffold, a structure recognized in scientific literature for its relevance in targeting neurological pathways . The incorporation of a piperazine ring substituted with a propylsulfonyl group is designed to modulate the compound's properties and interactions with biological targets. Primary Research Applications and Value: This compound is of significant interest for researchers developing and studying multi-target directed ligands (MTDLs), particularly for complex neurodegenerative conditions. The 1-benzylpiperidine moiety is a known pharmacophore in acetylcholinesterase (AChE) inhibitors, which are used to alleviate cholinergic deficit-related cognitive symptoms in diseases like Alzheimer's . Concurrently, the structural features of the molecule suggest potential for interaction with monoaminergic systems, including the serotonin transporter (SERT). Investigating this compound could provide valuable insights into single agents capable of addressing multiple pathological features, such as cognitive decline and co-morbid neuropsychiatric symptoms often seen in patients . Researchers can utilize this chemical tool to explore novel mechanisms of action and structure-activity relationships in the design of next-generation neurotherapeutics. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C19H31N3O2S/c1-2-16-25(23,24)22-14-12-21(13-15-22)19-8-10-20(11-9-19)17-18-6-4-3-5-7-18/h3-7,19H,2,8-17H2,1H3

InChI Key

UFLQRBRGYULPKQ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the piperidine and piperazine rings, followed by the introduction of the benzyl and propane-1-sulfonyl groups. Common reagents used in these reactions include benzyl chloride, piperidine, piperazine, and propane-1-sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The propylsulfonyl (-SO₂-C₃H₇) moiety serves as a key electrophilic site, enabling nucleophilic substitution under basic conditions. This reactivity is critical for generating derivatives:

Reaction Type Conditions Products
Amine displacementK₂CO₃, DMF, 60–80°CSubstituted sulfonamides
Thiol substitutionEt₃N, THF, RTThioether derivatives
HydrolysisH₂O/NaOH, refluxSulfonic acid intermediates

Example: Reaction with primary amines yields 1-(1-benzylpiperidin-4-yl)-4-(alkylamino)piperazine derivatives, retaining the piperazine scaffold while replacing the sulfonyl group.

Reduction of the Sulfonyl Group

The sulfonyl group can be reduced to a thiol (-SH) or sulfide (-S-) functionality:

Reducing Agent Conditions Product
LiAlH₄Dry THF, refluxPropylthiol derivative
H₂/Pd-CMeOH, 50°C, 3 atmPropylsulfide analog

This transformation modifies the compound’s polarity and potential bioactivity, enabling applications in prodrug design.

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Reaction Reagents Outcome
N-AlkylationR-X, K₂CO₃, DMFQuaternary ammonium salts
N-AcylationR-COCl, Et₃N, CH₂Cl₂Amide-functionalized derivatives

For instance, alkylation with methyl iodide introduces a methyl group at the piperazine nitrogen, enhancing lipophilicity .

Electrophilic Aromatic Substitution

The benzyl group undergoes electrophilic substitution, primarily at the para position:

Reaction Reagents Product
NitrationHNO₃/H₂SO₄, 0°CNitrobenzyl derivative
HalogenationCl₂, FeCl₃, RTChlorobenzyl analog

These modifications tune electronic properties and receptor-binding affinity, as seen in related M4 receptor antagonists .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions, the piperazine or piperidine rings may undergo cleavage:

Conditions Outcome Mechanism
HCl (conc.), refluxDiamine chain formation Protonation followed by hydrolysis
mCPBA, CH₂Cl₂Sulfone oxidation to sulfonic acidEpoxidation of adjacent bonds

Ring-opening reactions are less common but critical for synthesizing linear intermediates .

Cross-Coupling Reactions

The aromatic benzyl group facilitates palladium-catalyzed couplings:

Reaction Catalyst Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated benzyl analogs

These reactions enable the introduction of complex aryl groups for structure-activity relationship studies .

Salt Formation

The tertiary amines form stable salts with acids, enhancing aqueous solubility:

Acid Conditions Application
HCl (g)Et₂O, 0°CHydrochloride salt for crystallization
H₂SO₄EtOH, RTSulfate salt for pharmaceutical use

Salts are pivotal in optimizing pharmacokinetic properties during drug development .

Scientific Research Applications

1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-BENZYLPIPERIDIN-4-YL)-4-(PROPANE-1-SULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl and propane-1-sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally and functionally related compounds:

Substituent-Driven Activity Differences

  • 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c): Substituents: Benzhydryl (R1), 4-nitrobenzenesulfonyl (R2). Activity: Demonstrated cytotoxicity across multiple cancer cell lines (e.g., HCT-116 colon cancer, IC50 ~10–50 µM). Comparison: The propylsulfonyl group in the target compound lacks the nitro group’s electron-withdrawing properties, which may reduce DNA-binding potency but improve solubility .
  • 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine ethanedioate: Substituents: 3-Methylcyclohexyl (R1), propylsulfonyl (R2). Activity: Limited data on biological activity, but the cyclohexyl group may enhance blood-brain barrier penetration compared to benzylpiperidinyl .
  • 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine :

    • Substituents : 2-Methoxyphenyl (R1), nitrobenzyl-piperidinylmethyl (R2).
    • Activity : High dopamine D2 receptor affinity (Ki < 100 nM). The nitrobenzyl group likely stabilizes receptor-ligand interactions via π-stacking .

Physicochemical and Structural Comparisons

  • Lipophilicity: Benzylpiperidinyl (target compound) vs.
  • Solubility :
    • Propylsulfonyl (target) vs. Nitrobenzenesulfonyl (7c): The propyl chain may reduce crystallinity, enhancing aqueous solubility compared to nitro-substituted analogs .
  • Metabolic Stability :
    • Sulfonyl groups generally resist oxidative metabolism, but nitro groups (e.g., in 7c) may undergo reduction, forming reactive intermediates .

Key Structural-Activity Relationships (SARs)

  • Piperazine Core Modifications :
    • Substitution at the 4-position with sulfonyl groups (e.g., propylsulfonyl) enhances enzyme inhibition (e.g., BACE1) and receptor binding .
    • Bulky substituents (e.g., benzhydryl) improve cytotoxicity but may reduce CNS penetration .
  • Aromatic vs. Aliphatic Substituents :
    • Aromatic groups (e.g., benzyl, nitrobenzyl) favor receptor binding (e.g., dopamine D2), while aliphatic chains (e.g., propylsulfonyl) improve solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(1-benzylpiperidin-4-yl)-4-(propylsulfonyl)piperazine?

  • Methodology :

  • Stepwise Functionalization : Start with 1-benzylpiperidin-4-amine. React with propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group. Use reflux conditions (40–60°C) for 6–12 hours to ensure complete conversion .
  • Coupling Reactions : Employ Buchwald-Hartwig amination or nucleophilic substitution to link piperazine and benzylpiperidine moieties. Catalysts like Pd/C or Pd(OAc)₂ with ligands (XPhos) enhance yield .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolation .

Q. How is the compound characterized analytically?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, sulfonyl group via ¹³C at ~45 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]⁺ ~434.2 g/mol) .
  • HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • PPE : Nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Approach :

  • Flow Chemistry : Continuous flow reactors (residence time 30–60 min) improve heat/mass transfer, reducing side products (e.g., over-sulfonation) .
  • Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ with ligands (BINAP) to enhance coupling efficiency.
    • Table : Yield Comparison
CatalystSolventTemperature (°C)Yield (%)
Pd/CEtOH8068
Pd(OAc)₂Toluene10082

Q. What structural modifications enhance target selectivity in receptor binding studies?

  • SAR Insights :

  • Sulfonyl Group : Replace propylsulfonyl with cyclopropylsulfonyl to improve lipophilicity (logP reduction by 0.5 units) .
  • Benzyl Substituents : Fluorine substitution at the benzyl para-position increases affinity for serotonin receptors (Ki reduction from 120 nM to 45 nM) .

Q. How do computational methods aid in predicting stability and reactivity?

  • Tools :

  • DFT Calculations : Gaussian 16 to model sulfonyl group hydrolysis under acidic conditions (pH < 3) .
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What strategies resolve contradictions in biological activity data?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 1 µM vs. 5 µM in kinase assays):

  • Replication : Verify assay conditions (ATP concentration, incubation time).
  • Analytical Validation : Use LC-MS to confirm compound integrity post-incubation .

Q. How is solubility optimized for in vivo studies?

  • Formulation :

  • Co-Solvents : 10% DMSO + 20% PEG-400 in saline for intravenous administration .
  • pH Adjustment : Buffer to pH 6.5–7.0 to enhance aqueous stability .
    • Table : Solubility Profile
SolventSolubility (mg/mL)
Water0.2
Ethanol12.5
DMSO45.0

Methodological Notes

  • Key References : Synthesis (), safety (), computational design ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.